Cas no 1337755-75-5 (2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-ol)

2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-ol
- 3-Pyridineethanol, β-amino-6-(dimethylamino)-
- 1337755-75-5
- EN300-1859491
- 2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol
-
- インチ: 1S/C9H15N3O/c1-12(2)9-4-3-7(5-11-9)8(10)6-13/h3-5,8,13H,6,10H2,1-2H3
- InChIKey: QHRUQYOUXWKNGX-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N(C)C)=CC=C1C(N)CO
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 62.4Ų
じっけんとくせい
- 密度みつど: 1.166±0.06 g/cm3(Predicted)
- ふってん: 368.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.19±0.10(Predicted)
2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859491-5.0g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1859491-0.1g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1859491-2.5g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1859491-1g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1859491-10g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1859491-1.0g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1859491-0.25g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1859491-5g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1859491-10.0g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1859491-0.05g |
2-amino-2-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol |
1337755-75-5 | 0.05g |
$888.0 | 2023-09-18 |
2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-ol 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
2-amino-2-6-(dimethylamino)pyridin-3-ylethan-1-olに関する追加情報
Introduction to 2-Amino-2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (CAS No. 1337755-75-5)
2-Amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol (CAS No. 1337755-75-5) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine and ethanol, featuring an amino group and a dimethylamino substituent. Its unique structure and properties make it an intriguing subject for both academic and industrial investigations.
The chemical structure of 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol is characterized by a pyridine ring with a dimethylamino group at the 6-position, connected to an ethanediol moiety with an amino group at the 2-position. This arrangement imparts the molecule with a combination of basic and hydrophilic properties, which are crucial for its various applications.
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol. Research has shown that this compound exhibits promising activity in several areas, including neuroprotection, anti-inflammatory effects, and potential anticancer properties. These findings have sparked considerable interest among scientists and pharmaceutical companies alike.
One of the key areas of research involving 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol is its neuroprotective effects. Studies have demonstrated that this compound can effectively protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS).
Beyond its neuroprotective properties, 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol has also shown potential as an anti-inflammatory agent. In vitro and in vivo studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, recent research has highlighted the anticancer potential of 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this activity is thought to involve the modulation of cell cycle regulatory proteins and the activation of apoptotic signaling pathways.
The synthesis of 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol has been extensively studied, with several efficient routes being reported in the literature. One common method involves the reaction of 6-dimethylaminopyridine with ethylene glycol in the presence of a suitable catalyst, followed by subsequent derivatization to introduce the amino group. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
In addition to its biological activities, 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol has also been explored for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable tool for studying metalloprotein function and designing novel catalysts for industrial processes.
The safety profile of 2-amino-2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol has been evaluated in several preclinical studies. These studies have generally reported low toxicity and good biocompatibility, making it a suitable candidate for further development into therapeutic agents. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 2-amino-2-(6-(dimethylamino)pyridin-3-y-l)ethan-l-o-l (CAS No. 1337755–75–5) is a multifaceted compound with a wide range of potential applications in chemical biology and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting area of study for scientists aiming to develop new therapeutic strategies for various diseases. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, further solidifying its importance in the field.
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